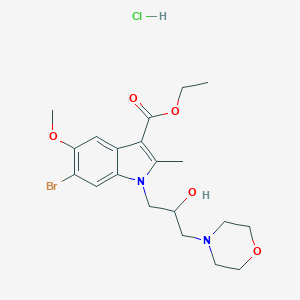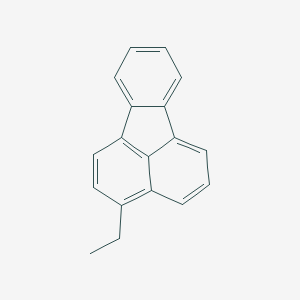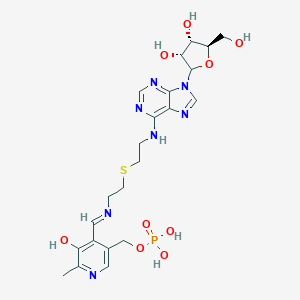
n-Oleoylethanolamine
Overview
Description
Oleic monoethanolamide, also known as N-(2-hydroxyethyl)oleamide, is a naturally occurring amide of ethanolamine and oleic acid. It is an endogenous lipid that plays a significant role in modulating feeding, body weight, and lipid metabolism. This compound is known for its pharmacological properties, including its potential use in treating obesity, atherosclerosis, and other diseases .
Scientific Research Applications
Oleic monoethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Mechanism of Action
Oleic monoethanolamide exerts its effects by binding to the peroxisome proliferator-activated receptor-alpha (PPAR-alpha). This receptor is a ligand-activated transcription factor that regulates lipid metabolism and energy homeostasis. Additionally, oleic monoethanolamide inhibits ceramidase, thereby affecting the sphingolipid signaling pathway .
Similar Compounds:
Palmitoylethanolamide: Another N-acylethanolamine with anti-inflammatory and neuroprotective properties.
Stearoylethanolamide: Known for its role in regulating lipid metabolism and energy balance.
Linoleoylethanolamide: Involved in modulating feeding behavior and energy expenditure.
Uniqueness: Oleic monoethanolamide is unique due to its specific binding affinity to PPAR-alpha and its ability to modulate lipid metabolism without binding to cannabinoid receptors. This distinct mechanism of action sets it apart from other similar compounds .
Biochemical Analysis
Biochemical Properties
n-Oleoylethanolamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to activate peroxisome proliferator-activated receptor alpha (PPARα), a key protein involved in lipid metabolism .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in endometrial cancer, where it binds to and activates receptors that are dysregulated .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its interaction with PPARα, for instance, is a key part of its mechanism of action .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is involved in lipid metabolism through its interaction with PPARα .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleic monoethanolamide can be synthesized through an amidation reaction between high-oleic acid plant oil and ethanolamine under the catalysis of an alkaline catalyst. The reaction typically involves heating the reactants to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the preparation of oleic monoethanolamide involves a two-step process. First, the amidation reaction is carried out, followed by purification through two-step crystallization. This method ensures a high purity and yield of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Oleic monoethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize oleic monoethanolamide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of n-Oleoylethanolamine involves the condensation of oleic acid with ethanolamine.", "Starting Materials": [ "Oleic acid", "Ethanolamine" ], "Reaction": [ "In a round bottom flask, add oleic acid and ethanolamine in a 1:1 molar ratio.", "Heat the mixture to 150-160°C and stir for 3-4 hours under nitrogen atmosphere.", "Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.", "Filter the product and wash with diethyl ether.", "Dry the product under vacuum to obtain n-Oleoylethanolamine as a white solid." ] } | |
| 111-58-0 | |
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23) |
InChI Key |
BOWVQLFMWHZBEF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO |
Appearance |
Unit:100 mgPurity:98+%Physical solid |
| 111-58-0 68511-29-5 |
|
physical_description |
Other Solid |
Pictograms |
Corrosive; Irritant |
synonyms |
(Z)-N-(2-Hhydroxyethyl)-9-octadecenamide; N-(2-Hydroxyethyl)-oleamide; AM 3101; N-(2-Hydroxyethyl)-9-Z-octadecenamide; N-(2-Hydroxyethyl)oleamide; N-Oleoyl-2-aminoethanol; N-Oleoylethanolamide; N-Oleoylethanolamine; Oleamide MEA; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OEA exert its effects on appetite regulation?
A1: OEA acts as an appetite suppressant by interacting with specific molecular targets in the gut. These targets include peroxisome proliferator-activated receptor alpha (PPARα) and the G protein-coupled receptor GPR119. [] OEA's interaction with these receptors influences the release of gut hormones and signaling pathways involved in appetite control. []
Q2: What is the role of OEA in inflammation?
A2: OEA exhibits anti-inflammatory properties in various cell types and disease models. It can reduce the production of inflammatory cytokines like interleukin-6 and interleukin-8. [] Additionally, OEA can downregulate the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in leukocyte recruitment and inflammation. []
Q3: How does OEA impact mitochondrial function?
A3: Studies suggest that OEA can influence mitochondrial function in skeletal muscle. It may enhance mitochondrial uncoupling, a process that dissipates energy as heat and improves metabolic health. [] OEA's impact on mitochondrial dynamics and oxidative stress also contributes to its potential benefits in metabolic disorders. []
Q4: What is the molecular formula and weight of OEA?
A4: The molecular formula of OEA is C20H39NO3, and its molecular weight is 341.5 g/mol.
Q5: What is the solubility of OEA?
A5: OEA is highly hydrophobic, meaning it has poor solubility in water. This property can pose challenges for its formulation and delivery. []
Q6: What strategies are being explored to overcome the solubility limitations of OEA?
A6: Researchers are investigating various approaches to enhance OEA's solubility and bioavailability. One promising strategy involves encapsulating OEA in nanoemulsions. These nano-sized droplets improve OEA's dispersion in aqueous environments, facilitating its delivery and absorption. []
Q7: Does OEA exhibit any catalytic activity?
A7: OEA itself is not known to possess catalytic properties. Its biological effects primarily stem from its interactions with specific receptors and enzymes.
Q8: Have computational methods been used to study OEA?
A8: While specific examples are limited in the provided literature, computational chemistry techniques like molecular docking and molecular dynamics simulations can be employed to study OEA's interactions with its targets and explore potential modifications for enhanced activity or selectivity.
Q9: How do structural variations in the N-acylethanolamine family influence biological activity?
A9: The length and saturation of the fatty acid chain in N-acylethanolamines impact their interactions with receptors and enzymes. For instance, OEA, with its monounsaturated oleoyl chain, exhibits distinct pharmacological properties compared to its saturated counterpart, N-stearoylethanolamine. [] These structural differences can influence their potency, selectivity, and downstream effects.
Q10: How can OEA be formulated for improved stability and delivery?
A10: As a hydrophobic molecule, OEA presents formulation challenges. Nanoemulsions have shown promise in encapsulating OEA, enhancing its stability, and improving its delivery to target tissues. [, ] Liposomal formulations integrating OEA with phosphatidylcholine have also demonstrated improved drug loading and therapeutic efficacy in stroke models. [, ]
Q11: Are there specific SHE regulations for handling and using OEA?
A11: While the provided literature doesn't explicitly detail SHE regulations, researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when working with OEA and similar compounds.
Q12: How is OEA metabolized in the body?
A12: OEA is primarily metabolized by the enzyme fatty acid amide hydrolase (FAAH). [, ] This enzyme breaks down OEA into oleic acid and ethanolamine. Understanding OEA's metabolic pathway is crucial for optimizing its therapeutic potential.
Q13: What in vitro models have been used to study OEA's effects?
A13: Researchers have employed various in vitro models, including cultured human umbilical vein endothelial cells (HUVECs), to investigate OEA's anti-inflammatory and anti-atherosclerotic properties. [, ] These cell-based assays allow for controlled investigations into OEA's mechanisms of action and potential therapeutic applications.
Q14: What have animal studies revealed about OEA's effects?
A14: Studies in rodents have provided valuable insights into OEA's role in appetite regulation, metabolic health, and stroke recovery. For example, mice lacking NAPE-PLD, an enzyme involved in OEA synthesis, display increased food intake and altered hypothalamic responses to high-fat diets, highlighting OEA's importance in gut-brain signaling and appetite control. [] In rat models of stroke, OEA administration has demonstrated neuroprotective effects, reducing infarct volume and improving behavioral outcomes. [, ]
Q15: Has OEA been evaluated in clinical trials?
A15: While the provided literature does not cite specific clinical trials on OEA, it highlights the need for further research to translate preclinical findings into potential therapeutic applications for conditions such as obesity, metabolic syndrome, and stroke. [, ]
Q16: What are the challenges and opportunities in delivering OEA effectively?
A16: OEA's hydrophobic nature presents challenges for its delivery and absorption. Nanoparticle-based drug delivery systems, like liposomes and nanoemulsions, offer promising solutions to overcome these challenges and enhance OEA's bioavailability to target tissues. [, , ]
Q17: Are there any biomarkers associated with OEA's effects?
A17: While specific biomarkers for OEA's effects are not extensively discussed in the provided literature, researchers are exploring the relationship between OEA levels and metabolic health. For instance, higher circulating levels of OEA have been linked to improved metabolic flexibility in middle-aged subjects. []
Q18: How are OEA levels measured in biological samples?
A18: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique commonly employed for quantifying OEA and other N-acylethanolamines in various biological matrices, including plasma, tissues, and cell lysates. [, , ]
Q19: What is the environmental fate of OEA?
A19: The provided research papers do not specifically address the environmental impact and degradation of OEA. Further investigations are needed to evaluate its potential ecotoxicological effects and develop strategies for responsible waste management.
Q20: What factors influence the dissolution and solubility of OEA?
A20: OEA's hydrophobic nature limits its solubility in aqueous environments. The use of solubilizing agents, such as those found in nanoemulsion formulations, can significantly enhance OEA's dissolution rate and improve its bioavailability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)






![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)



